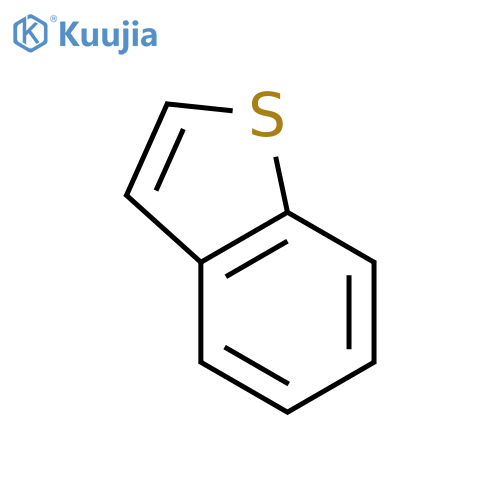Molecular structure and gas-phase reactivity of zileuton and its N-dehydroxylated metabolite: two-layered ONIOM calculations
Physical Chemistry Chemical Physics Pub Date: 2000-05-08 DOI: 10.1039/B001064M
Abstract
The geometries of various tautomers and rotamers of R(+)-zileuton [(+)-1-(1-benzo[b]thien-2-ylethyl)-1-hydroxyurea], its metabolite (N-dehydroxyzileuton) in both anionic and protonated forms, were optimized using the two-layered ONIOM (B3LYP6-311+G(d,p): MNDO) method. The calculations showed that the neutral molecule should
exist in two forms stabilized by an intramolecular hydrogen bond. The most stable conformer of R(+)-zileuton
is non-planar with the OH hydrogen atom out of the plane of the heavy atoms. In the case of N-dehydroxyzileuton
(R-enantiomer) the intramolecular electrostatic stabilization ![[italic v (to differentiate from Times ital nu)]](http://scimg.chem960.com/usr/1/B001064M.jpg) ia hydrogen bonding is less important in comparison to the parent zileuton. In contrast to the parent neutral molecules, ionization caused considerable
geometric changes in the anions. Both conjugate bases are stabilized by intramolecular hydrogen bonding between N–H group and the negatively charged nitrogen and oxygen atoms. R(+)-zileuton is predicted to behave as an O-acid in the gas phase and N-dehydroxyzileuton behaves as a N-acid. R(+)-zileuton is a weak acid with calculated acidity of about 1484 kJ mol−1. From our study we can conclude that R(+)-zileuton and N-dehydroxyzileuton
are oxygen bases in the gas phase. The proton affinity of R(+)-zileuton was computed to be −914.6 kJ mol−1.
ia hydrogen bonding is less important in comparison to the parent zileuton. In contrast to the parent neutral molecules, ionization caused considerable
geometric changes in the anions. Both conjugate bases are stabilized by intramolecular hydrogen bonding between N–H group and the negatively charged nitrogen and oxygen atoms. R(+)-zileuton is predicted to behave as an O-acid in the gas phase and N-dehydroxyzileuton behaves as a N-acid. R(+)-zileuton is a weak acid with calculated acidity of about 1484 kJ mol−1. From our study we can conclude that R(+)-zileuton and N-dehydroxyzileuton
are oxygen bases in the gas phase. The proton affinity of R(+)-zileuton was computed to be −914.6 kJ mol−1.
Recommended Literature
- [1] Recent advances in material design and reactor engineering for electrocatalytic ambient nitrogen fixation
- [2] Slow rotation in tetra-arylmethanes
- [3] Oxalate-assisted assembly of two polyoxotantalate supramolecular frameworks with proton conduction properties†
- [4] Polydopamine-embedded Cu2−xSe nanoparticles as a sensitive biosensing platform through the coupling of nanometal surface energy transfer and photo-induced electron transfer†
- [5] Molecular docking and molecular dynamics studies on the structure–activity relationship of fluoroquinolone for the HERG channel
- [6] Revelation of molecular basis for chromium toxicity by phenotypes of Saccharomyces cerevisiae gene deletion mutants†
- [7] Metal–organic frameworks constructed from flexible ditopic ligands: conformational diversity of an aliphatic ligand†
- [8] Coarse-grained simulation of dynamin-mediated fission†
- [9] Analysis of urine, oral fluid and fingerprints by liquid extraction surface analysis coupled to high resolution MS and MS/MS – opportunities for forensic and biomedical science
- [10] Treating highly charged carbon and fullerene clusters as dielectric particles

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 119188-47-5
-
CAS no.: 12217-10-6
-
CAS no.: 11095-43-5
-
CAS no.: 13292-22-3









